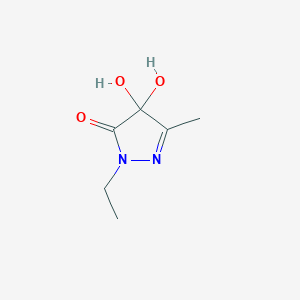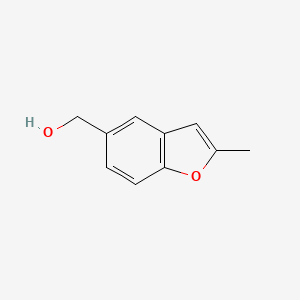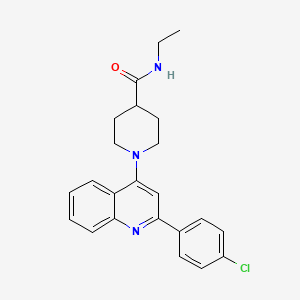![molecular formula C12H8N2O2S2 B15208319 5-(2-(Benzo[d]thiazol-2(3H)-ylidene)ethylidene)-2-thioxooxazolidin-4-one](/img/structure/B15208319.png)
5-(2-(Benzo[d]thiazol-2(3H)-ylidene)ethylidene)-2-thioxooxazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-(Benzo[d]thiazol-2(3H)-ylidene)ethylidene)-2-thioxooxazolidin-4-one is a heterocyclic compound that features both thiazole and oxazolidinone moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the thiazole ring imparts unique chemical properties, making it a valuable scaffold for the development of new therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(Benzo[d]thiazol-2(3H)-ylidene)ethylidene)-2-thioxooxazolidin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of benzo[d]thiazol-2(3H)-one with an appropriate aldehyde under basic conditions to form the intermediate, which is then cyclized with a thiourea derivative to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-(Benzo[d]thiazol-2(3H)-ylidene)ethylidene)-2-thioxooxazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines. Substitution reactions can introduce a wide range of functional groups, leading to derivatives with diverse chemical properties .
Applications De Recherche Scientifique
5-(2-(Benzo[d]thiazol-2(3H)-ylidene)ethylidene)-2-thioxooxazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials with unique properties, such as sensors and catalysts.
Mécanisme D'action
The mechanism of action of 5-(2-(Benzo[d]thiazol-2(3H)-ylidene)ethylidene)-2-thioxooxazolidin-4-one involves its interaction with specific molecular targets. In biological systems, it may inhibit key enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[d]thiazol-2(3H)-one: A precursor in the synthesis of the target compound.
Thiazolidinones: Compounds with similar structural features and chemical properties.
Oxazolidinones: Another class of compounds with a similar core structure.
Uniqueness
5-(2-(Benzo[d]thiazol-2(3H)-ylidene)ethylidene)-2-thioxooxazolidin-4-one is unique due to the combination of thiazole and oxazolidinone moieties, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile scaffold for the development of new therapeutic agents and materials .
Propriétés
Formule moléculaire |
C12H8N2O2S2 |
|---|---|
Poids moléculaire |
276.3 g/mol |
Nom IUPAC |
5-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]-4-hydroxy-3H-1,3-oxazole-2-thione |
InChI |
InChI=1S/C12H8N2O2S2/c15-11-8(16-12(17)14-11)5-6-10-13-7-3-1-2-4-9(7)18-10/h1-6,15H,(H,14,17)/b6-5+ |
Clé InChI |
GAISCTJABUKKQV-AATRIKPKSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)N=C(S2)/C=C/C3=C(NC(=S)O3)O |
SMILES canonique |
C1=CC=C2C(=C1)N=C(S2)C=CC3=C(NC(=S)O3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R)-1-[8-(benzyloxy)-2-oxo-1,2-dihydroquinolin-5-yl]-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]ethyl benzoate](/img/structure/B15208236.png)

![Azeto[1,2-a]thieno[2,3-c]pyrrole](/img/structure/B15208249.png)






![(2-Methoxybenzo[d]oxazol-4-yl)methanamine](/img/structure/B15208297.png)




